molecular formula C8H3Cl4N B14290551 2,3,4,5-Tetrachloro-6-methylbenzonitrile CAS No. 113791-92-7

2,3,4,5-Tetrachloro-6-methylbenzonitrile

Cat. No.: B14290551
CAS No.: 113791-92-7
M. Wt: 254.9 g/mol
InChI Key: MFDODTYLILXZPK-UHFFFAOYSA-N
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Description

2,3,4,5-Tetrachloro-6-methylbenzonitrile is a halogenated aromatic compound featuring a benzene ring substituted with four chlorine atoms, a methyl group, and a cyano (-CN) group. Key applications include its use as an intermediate in synthesizing Pigment Yellow 110, a high-performance organic pigment .

Properties

CAS No.

113791-92-7

Molecular Formula

C8H3Cl4N

Molecular Weight

254.9 g/mol

IUPAC Name

2,3,4,5-tetrachloro-6-methylbenzonitrile

InChI

InChI=1S/C8H3Cl4N/c1-3-4(2-13)6(10)8(12)7(11)5(3)9/h1H3

InChI Key

MFDODTYLILXZPK-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(=C(C(=C1Cl)Cl)Cl)Cl)C#N

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,3,4,5-Tetrachloro-6-methylbenzonitrile typically involves the chlorination of 6-methylbenzonitrile. The reaction is carried out in the presence of a chlorinating agent such as chlorine gas or sulfuryl chloride. The reaction conditions often include elevated temperatures and the use of a catalyst to facilitate the substitution of hydrogen atoms with chlorine atoms on the benzene ring.

Industrial Production Methods

In industrial settings, the production of this compound is scaled up using continuous flow reactors. These reactors allow for precise control over reaction conditions, ensuring high yields and purity of the final product. The process involves the continuous addition of reactants and removal of products, optimizing the efficiency of the chlorination reaction.

Chemical Reactions Analysis

Types of Reactions

2,3,4,5-Tetrachloro-6-methylbenzonitrile undergoes various chemical reactions, including:

    Substitution Reactions: The chlorine atoms on the benzene ring can be substituted with other nucleophiles, such as hydroxide ions or amines, leading to the formation of different derivatives.

    Reduction Reactions: The nitrile group can be reduced to an amine group using reducing agents like lithium aluminum hydride.

    Oxidation Reactions: The methyl group can be oxidized to a carboxylic acid group using strong oxidizing agents like potassium permanganate.

Common Reagents and Conditions

    Substitution: Reagents like sodium hydroxide or ammonia in aqueous or alcoholic solutions.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Oxidation: Potassium permanganate in acidic or basic medium.

Major Products

    Substitution: Formation of hydroxyl or amino derivatives.

    Reduction: Formation of 2,3,4,5-Tetrachloro-6-methylbenzylamine.

    Oxidation: Formation of 2,3,4,5-Tetrachloro-6-methylbenzoic acid.

Scientific Research Applications

2,3,4,5-Tetrachloro-6-methylbenzonitrile is used in various scientific research applications, including:

    Chemistry: As a precursor in the synthesis of more complex organic molecules and as a reagent in various organic reactions.

    Biology: In studies involving the interaction of chlorinated aromatic compounds with biological systems.

    Medicine: As a potential lead compound in the development of pharmaceuticals due to its unique chemical structure.

    Industry: In the production of agrochemicals, dyes, and polymers.

Mechanism of Action

The mechanism by which 2,3,4,5-Tetrachloro-6-methylbenzonitrile exerts its effects involves its interaction with specific molecular targets. The chlorine atoms and nitrile group on the benzene ring make it highly reactive, allowing it to form covalent bonds with nucleophilic sites on enzymes and other proteins. This interaction can inhibit the activity of certain enzymes, leading to various biological effects.

Comparison with Similar Compounds

Structural Analogues and Key Properties

The following table summarizes critical data for 2,3,4,5-Tetrachloro-6-methylbenzonitrile and its closest analogues:

Compound Name CAS Number Molecular Formula Molecular Weight LogP Primary Application Toxicity Data (LD₅₀)
This compound N/A* C₈H₃Cl₄N ~287.9† ~4.5‡ Pigment synthesis Not reported
2,3,4,5-Tetrachloro-6-(trichloromethyl)pyridine 1134-04-9 C₆Cl₇N 334.22 4.80 Pesticide intermediate Not reported
2,3,4,5-Tetrachloro-6-[(2,3-dichlorophenyl)carbamoyl]benzoic acid 76280-91-6 C₁₄H₅Cl₆NO₂ 447.87 N/A Agricultural fungicide Not reported
2,3,4,5-Tetrafluorobenzonitrile 16582-93-7 C₇HF₄N 179.08 N/A Pharmaceutical intermediate Not reported

†Estimated based on molecular formula; ‡Predicted using analogous chlorinated compounds.

Key Observations:
  • Structural Differences: The target compound differs from pyridine analogues (e.g., 1134-04-9) by possessing a benzene ring and a cyano group instead of a pyridine ring and trichloromethyl group. This substitution reduces molecular weight and alters reactivity .

Environmental and Physical-Chemical Properties

  • Henry’s Law Constants : While data for the target compound is unavailable, 2,3,4,5-tetrachloro-6-(trichloromethyl)pyridine has a Henry’s Law constant reflecting moderate volatility and solubility in water, typical of chlorinated aromatics .
  • Stability: Chlorinated benzonitriles generally exhibit high thermal stability due to strong C-Cl and C≡N bonds, making them resistant to hydrolysis and photodegradation compared to non-halogenated counterparts .

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